N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic compound that contains several functional groups and structural features. It includes a 1,3,4-oxadiazole ring, a piperidine ring, a methoxyphenyl group, and a sulfonyl group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a 1,3,4-oxadiazole ring, a piperidine ring, a methoxyphenyl group, and a sulfonyl group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Scientific Research Applications
Pharmacological Evaluation of Related Compounds
- Serotonin Receptor Antagonism and Augmentation of SSRIs :
- Compounds related to the target molecule have been synthesized as potent and selective 5-HT(1B/1D) antagonists, showing promise in augmenting the effects of selective serotonin reuptake inhibitors (SSRIs) and enhancing neurotransmitter release without significant side effects (Liao et al., 2000).
Antidiabetic Activity
- In Vitro Antidiabetic Screening :
- Novel dihydropyrimidine derivatives with structural similarities to the query compound have been characterized and evaluated for in vitro antidiabetic activity, demonstrating potential therapeutic applications (Lalpara et al., 2021).
Anti-Inflammatory and Anti-Cancer Properties
- Synthesis for Anti-Inflammatory and Anti-Cancer Agents :
- Studies on substituted benzamide/benzene sulfonamides indicate their synthesis in fair to good yields, showing potential as anti-inflammatory and anti-cancer agents (Gangapuram et al., 2009).
Molecular Structure and Drug Design
- Crystal Structure and DFT Calculations :
- Research on piperazine derivatives, structurally similar to the query compound, includes crystal structure studies and density functional theory (DFT) calculations, contributing to drug design and synthesis strategies (Kumara et al., 2017).
Antimicrobial and Antitubercular Activity
- Docking Simulations for Antimicrobial Agents :
- Synthesis and evaluation of benzene sulfonamide derivatives as potential antimicrobial and antitubercular agents, incorporating molecular docking studies to understand the mechanism of action, highlight the potential for developing new treatments (Shingare et al., 2022).
Future Directions
The future research directions for this compound could include studying its synthesis, chemical reactions, mechanism of action, and biological activities. It could also be interesting to study its physical and chemical properties, and safety and hazards. This could lead to the discovery of new drugs or materials .
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-5-4-12-26(14-15)32(28,29)19-10-8-16(9-11-19)20(27)23-22-25-24-21(31-22)17-6-3-7-18(13-17)30-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWXSEPKAXZPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide |
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